molecular formula C15H19N7 B6458537 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole CAS No. 2549055-10-7

1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

Cat. No. B6458537
M. Wt: 297.36 g/mol
InChI Key: CEGJPXLGWBIHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several interesting functional groups. It includes a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. It also contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of diketones with hydrazine or its derivatives. The exact method would depend on the specific substituents on the pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and pyrimidine rings. These rings are capable of undergoing a variety of chemical reactions, including electrophilic and nucleophilic substitutions .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

1,6-dimethyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7/c1-10-4-17-22(6-10)9-12-7-21(8-12)15-13-5-16-20(3)14(13)18-11(2)19-15/h4-6,12H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGJPXLGWBIHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC4=C3C=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

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